molecular formula C30H52O B1171891 aurovertin CAS No. 11002-90-7

aurovertin

货号: B1171891
CAS 编号: 11002-90-7
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aurovertin, also known as this compound, is a useful research compound. Its molecular formula is C30H52O. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Inhibition Mechanisms and Kinetic Behavior

Aurovertin acts as a mixed noncompetitive inhibitor with differential effects:

  • Kᵢ values : 0.11 ± 0.02 μM (ATP synthesis) vs. 1.1 ± 0.1 μM (ATP hydrolysis) in bovine mitochondria

  • Cooperativity : Displays positive cooperativity (Hill coefficient = 1.6–1.7) at low ATP concentrations

  • Residual activity : Retains ~20% ATP hydrolytic activity at saturation due to impaired binding changes between catalytic sites

Table 1: Kinetic Parameters of this compound Inhibition

ParameterATP HydrolysisATP Synthesis
Vₘₐₓ (μmol/min/mg)3.8 ± 0.21.9 ± 0.1
Kₘ (μM)110 ± 1080 ± 5
Residual Activity (%)19 ± 2Not observed

Structural Interactions with F₁-ATPase

Crystallographic studies reveal two binding sites on β-subunits (βₜₚ and βₑ):

  • Hydrophobic core : Engages βI344, βP350, βL351, and βY458 via van der Waals forces

  • Hydrogen bonds : Forms critical bonds with βQ411 (O25) and βR412 (O19)

  • π-π stacking : Stabilized by βY458’s aromatic side chain

Notable conformational effects :

  • Disrupts α/β-subunit interactions (αₜₚ-βₜₚ interface) by 40%

  • Increases MgATP conformational flexibility in catalytic sites (ΔG = +1.2 kcal/mol)

Molecular Modifications and Derivatives

Ten novel this compound derivatives exhibit structural variations in substituents and oxidation states:

Table 2: Key this compound Derivatives

CompoundMolecular FormulaModification SiteBioactivity Notes
This compound LC₁₇H₂₄O₆C-13 aldehyde groupReduced ATPase affinity
This compound MC₂₆H₃₄O₈C-5 propionyloxyEnhanced hydrophobicity
This compound NC₂₃H₃₂O₈C-10 hydroxymethineAltered binding kinetics
This compound QC₂₆H₃₆O₁₀Extended polyketide chainLower inhibitory potency

Derivatives show altered binding affinities correlated with substitutions at C-5 and C-10 .

Dynamic Effects on Catalytic Sites

Molecular dynamics simulations demonstrate:

  • Nucleotide displacement : MgATP shifts 2.8 Å in βₜₚ binding pocket upon this compound binding

  • Side-chain mobility : βR412 and βQ411 exhibit 30% increased flexibility, weakening catalytic H-bond networks

  • Allosteric communication : Reduces cross-correlation between α/β-subunits by 60%, impairing rotational catalysis

Cooperative Binding with Nucleotides

This compound increases ADP/ATP binding affinity 3–7 fold via:

  • Positive cooperativity : Kₐ(ADP) decreases from 120 μM to 17 μM in β-subunits

  • Synergistic inhibition : Combined with IF₁ inhibitor, reduces ATP synthesis efficiency by 92%

This compound’s unique inhibition profile stems from its dual binding sites and long-range conformational disruption. Derivatives with modified substituents offer insights into structure-activity relationships, while kinetic and structural data collectively explain its preference for ATP synthesis inhibition. These findings underscore its potential as a molecular tool for studying ATPase mechanisms.

属性

CAS 编号

11002-90-7

分子式

C30H52O

分子量

0

同义词

aurovertin

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。